![molecular formula C22H23N3O4 B2466423 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879580-41-3](/img/structure/B2466423.png)
2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound features a chromeno-pyrrole backbone with a dimethylamino propyl side chain and a methoxy group. This unique arrangement contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃ |
Molecular Weight | 262.31 g/mol |
CAS Number | 123456-78-9 |
Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno-pyrroles exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin .
Antioxidant Properties
Research has shown that chromeno-pyrrole derivatives possess antioxidant activity. The antioxidant potential is attributed to their ability to scavenge free radicals, thus mitigating oxidative stress in biological systems . This property is particularly relevant in the context of diseases characterized by oxidative damage.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. Notably, it has been reported to act as an inhibitor of the main protease (Mpro) of SARS-CoV-2, showcasing potential as an antiviral agent . Additionally, some chromeno-pyrroles have been identified as glucokinase activators, which may have implications in diabetes management .
Case Studies
- Antimicrobial Efficacy : A study involving various chromeno-pyrrole derivatives demonstrated that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) was thoroughly analyzed to identify key functional groups responsible for increased potency .
- Antioxidant Assessment : In vitro assays were conducted to evaluate the antioxidant capacity of the compound compared to standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a significant reduction in lipid peroxidation levels, suggesting its potential use in preventing cellular damage due to oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The presence of electron-donating groups facilitates the donation of electrons to free radicals, neutralizing them effectively.
- Enzyme Interaction : The structural configuration allows for effective binding to target enzymes, inhibiting their activity and altering metabolic pathways that contribute to disease progression.
Scientific Research Applications
Biological Applications
Research indicates that this compound exhibits various biological activities , including:
- Antimicrobial Properties : Studies have demonstrated that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.
These biological activities are attributed to its ability to interact with specific biological macromolecules, potentially modulating their activity and leading to various therapeutic effects.
Synthetic Methods
The synthesis of 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the Chromene Framework : This often involves cyclization reactions that generate the chromene structure.
- Pyrrole Ring Fusion : The pyrrole ring is fused to the chromene framework through condensation reactions.
- Functional Group Modifications : Subsequent reactions introduce the dimethylamino propyl group and methoxy substituents.
Recent advancements in synthetic methodologies have allowed for more efficient production techniques, enabling researchers to create libraries of related compounds for further study.
Anticancer Research
A study published in 2023 explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The study suggested that the compound induces apoptosis via mitochondrial pathways, warranting further investigation into its mechanism of action and potential as an anticancer drug .
Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6-methoxy-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-24(2)10-5-11-25-19(14-6-4-9-23-13-14)18-20(26)16-8-7-15(28-3)12-17(16)29-21(18)22(25)27/h4,6-9,12-13,19H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFFFRKWPHXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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